

"HIV-1 inhibitor-56" solubility and preparation for assays

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Compound of Interest

Compound Name: HIV-1 inhibitor-56

Cat. No.: B15537618

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Application Notes and Protocols for HIV-1 Inhibitor-56

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-56 is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). It belongs to the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class of compounds and has demonstrated significant antiviral activity against wild-type HIV-1.[1][2] As an NNRTI, **HIV-1 Inhibitor-56** allosterically inhibits the reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle, thereby preventing the conversion of the viral RNA genome into proviral DNA.[3][4] These application notes provide detailed information on the solubility of **HIV-1 Inhibitor-56** and protocols for its preparation and use in standard biochemical and cell-based assays.

Physicochemical and Biological Properties

A summary of the key quantitative data for **HIV-1 Inhibitor-56** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₄ ClN ₇ O ₂ S	[5]
Molecular Weight	475.91 g/mol	
Mechanism of Action	Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)	
EC ₅₀ (Wild-Type HIV-1)	0.24 nM (in TZM-bl cells)	
CC ₅₀	4.8 μM	

Solubility and Preparation for Assays

Solubility:

While specific quantitative solubility data for **HIV-1 Inhibitor-56** in various solvents is not extensively published, compounds of this class generally exhibit poor aqueous solubility. For in vitro and cell-based assays, it is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO). Based on its use in cell culture assays described in the literature, solubility in DMSO is sufficient for experimental purposes. Researchers should perform their own solubility tests to determine the maximum concentration for their specific experimental needs. When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure that the final concentration of DMSO in the assay medium is kept to a minimum (typically $\leq 0.5\%$) to avoid solvent-induced cytotoxicity or off-target effects.

Preparation of Stock Solution (10 mM in DMSO):

- **Weighing the Compound:** Accurately weigh a precise amount of **HIV-1 Inhibitor-56** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.76 mg of the compound (Molecular Weight = 475.91 g/mol).
- **Dissolution:** Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound. Using the example above, add 1 mL of DMSO.
- **Solubilization:** Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Protocols

Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition

This protocol outlines a non-radioactive, colorimetric assay to determine the in vitro inhibitory activity of **HIV-1 Inhibitor-56** against purified HIV-1 reverse transcriptase. This method is adapted from commercially available kits and measures the amount of digoxigenin-labeled dUTP incorporated into a DNA strand.

Materials:

- Recombinant HIV-1 Reverse Transcriptase (RT)
- Reaction Buffer (typically contains Tris-HCl, KCl, MgCl₂, DTT)
- Template/Primer (e.g., poly(A)•oligo(dT))
- dNTP mix (dATP, dCTP, dGTP, dTTP)
- Digoxigenin-labeled dUTP (DIG-dUTP)
- Biotin-labeled dUTP
- Lysis Buffer
- Streptavidin-coated 96-well plates
- Anti-digoxigenin-peroxidase (HRP) conjugate
- HRP substrate (e.g., ABTS)
- Stop Solution
- **HIV-1 Inhibitor-56**

- Positive Control (e.g., Nevirapine or Efavirenz)
- DMSO (for compound dilution)
- Microplate reader

Procedure:

- Preparation of Reagents: Prepare all buffers and reagents according to the manufacturer's instructions. Dilute the HIV-1 RT enzyme to the recommended concentration in the appropriate buffer.
- Compound Dilution: Prepare a serial dilution of **HIV-1 Inhibitor-56** from the 10 mM DMSO stock solution. A typical starting concentration range for an IC₅₀ determination would be from 10 µM down to 0.1 nM. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
- Assay Plate Setup:
 - Test Wells: Add the diluted **HIV-1 Inhibitor-56** to the designated wells.
 - Positive Control Wells: Add a known NNRTI (e.g., Nevirapine) at a concentration expected to give significant inhibition.
 - Negative Control (No Inhibitor) Wells: Add an equivalent volume of DMSO vehicle.
 - Blank (No Enzyme) Wells: Add reaction buffer without the HIV-1 RT enzyme.
- Enzyme Addition: Add the diluted HIV-1 RT enzyme to all wells except the blank wells.
- Reaction Initiation: Start the reaction by adding the reaction mix containing the template/primer, dNTPs, and DIG-dUTP/Biotin-dUTP to all wells.
- Incubation: Incubate the plate at 37°C for 1-2 hours.
- Detection:

- Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotin-labeled DNA to bind.
- Wash the plate to remove unbound components.
- Add the anti-digoxigenin-HRP conjugate and incubate.
- Wash the plate again and add the HRP substrate.
- Allow the color to develop, then stop the reaction with the stop solution.
- Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each concentration of **HIV-1 Inhibitor-56** relative to the no-inhibitor control. Determine the IC_{50} value by fitting the data to a dose-response curve.

Cell-Based Assay: HIV-1 Antiviral Activity in TZM-bl Cells

This protocol describes a cell-based assay to evaluate the antiviral efficacy of **HIV-1 Inhibitor-56** using TZM-bl reporter cells. These cells express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter, allowing for the quantification of viral infection by measuring luciferase activity.

Materials:

- TZM-bl cells
- Complete Growth Medium (DMEM, 10% FBS, antibiotics)
- HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
- **HIV-1 Inhibitor-56**
- Positive Control (e.g., Nevirapine)
- DMSO
- 96-well cell culture plates

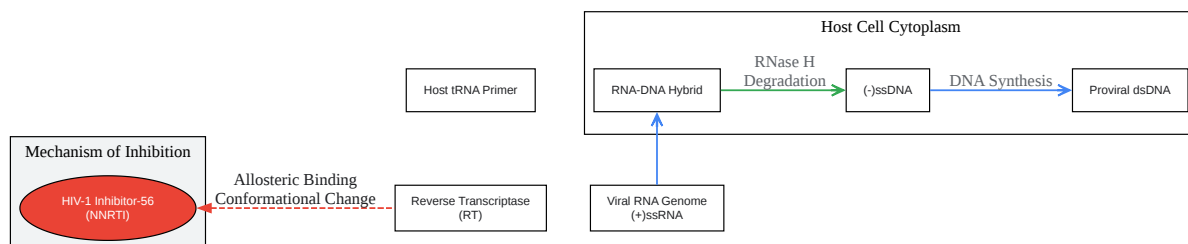
- Luciferase assay reagent
- Luminometer

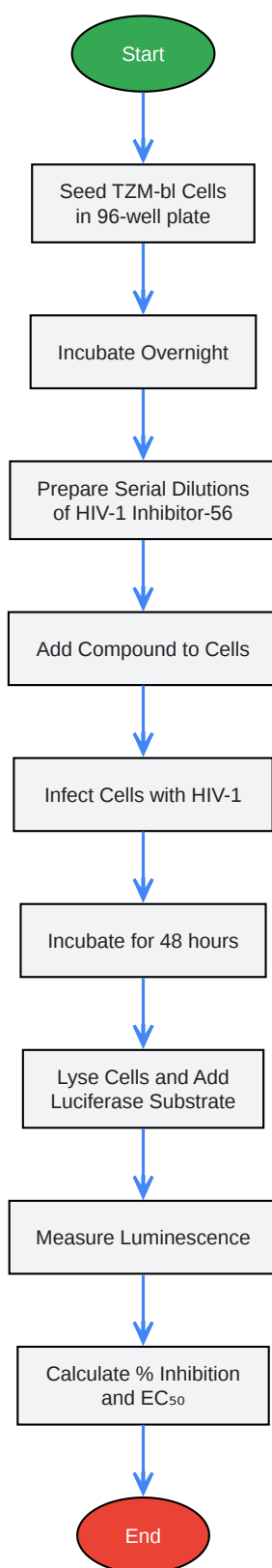
Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare serial dilutions of **HIV-1 Inhibitor-56** in complete growth medium from the 10 mM DMSO stock.
- Compound Addition: Add the diluted compound to the appropriate wells of the cell plate. Include wells for a positive control (Nevirapine), a no-drug virus control (DMSO vehicle), and a no-virus cell control.
- Virus Infection: Add a pre-titered amount of HIV-1 virus to all wells except the cell control wells. The amount of virus should be sufficient to produce a strong luciferase signal without causing significant cell death.
- Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay:
 - Remove the culture medium from the wells.
 - Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
- Data Analysis:
 - Determine the relative luminescence units (RLU) for each well using a luminometer.
 - Calculate the percent inhibition of viral replication for each concentration of the inhibitor compared to the virus control.
 - Calculate the EC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HIV-1 Reverse Transcription Pathway and Inhibition





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